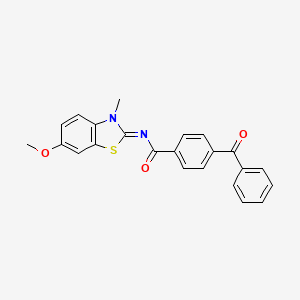

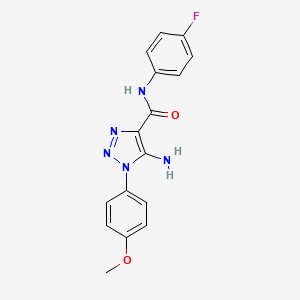

![molecular formula C19H18F2N4OS B2546406 N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1209221-30-6](/img/structure/B2546406.png)

N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide, is a structurally complex molecule that may be related to various piperazine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperazine derivatives and their synthesis, which can provide insights into the possible synthetic routes and activities of the compound .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including cyclization, substitution, and amide formation reactions. For instance, the synthesis of N-aryl piperazine carboxamides involves cyclization of halogenated compounds with guanidine carbonate, followed by treatment with piperazine and further substitution reactions . Similarly, the synthesis of piperazine derivatives with inotropic activity involves the formation of carboxamide linkages and substitution at the piperazine nitrogen . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of substituents on the piperazine ring, such as carboxamide groups and aromatic rings, can significantly influence the molecular conformation and, consequently, the biological activity of these compounds . The specific arrangement of substituents in this compound would be expected to impact its binding to biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including hydrosilylation, which is catalyzed by Lewis basic catalysts derived from piperazine carboxylic acids . The chemical reactivity of the compound may also involve interactions with biological macromolecules, leading to potential antimicrobial or anticancer activities, as observed with other piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. The presence of electron-withdrawing or electron-donating groups, as well as the overall molecular polarity, can affect these properties. The specific properties of this compound would need to be determined experimentally, but insights can be gained from related compounds .

Relevant Case Studies

While the provided papers do not discuss case studies involving the exact compound of interest, they do provide examples of biological evaluations of related piperazine derivatives. For instance, certain piperazine carboxamides have shown positive inotropic activity in isolated rabbit-heart preparations , and others have demonstrated antimicrobial activity against various bacterial and fungal strains . Additionally, some piperazine derivatives have exhibited potent anticancer activities in vitro against human cancer cell lines . These studies suggest that this compound could also possess significant biological activities, which would warrant further investigation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides were synthesized and evaluated for their antimicrobial activities. These compounds exhibited moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, incorporating the piperazine structure, were synthesized and showed significant anti-inflammatory and analgesic activities. Some derivatives exhibited high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Polymer Synthesis

Piperazine derivatives were utilized in the synthesis of ordered polymers by direct polycondensation, indicating the potential of such compounds in materials science and engineering applications (Yu et al., 1999).

Biological Activity

A series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and exhibited moderate to good antimicrobial activity, highlighting the therapeutic potential of these compounds (Mhaske et al., 2014).

Antiviral and Antimicrobial Activities

New derivatives of piperazine doped with febuxostat were synthesized and showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, indicating their broad-spectrum biological applications (Reddy et al., 2013).

Eigenschaften

IUPAC Name |

N-(2,6-difluorophenyl)-4-(4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N4OS/c1-12-4-2-7-15-16(12)23-19(27-15)25-10-8-24(9-11-25)18(26)22-17-13(20)5-3-6-14(17)21/h2-7H,8-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUDQXFVBXMFPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

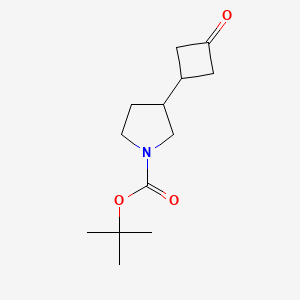

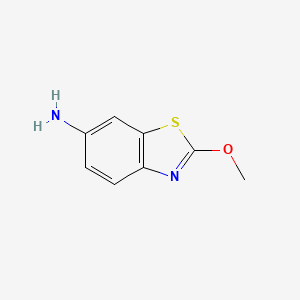

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)

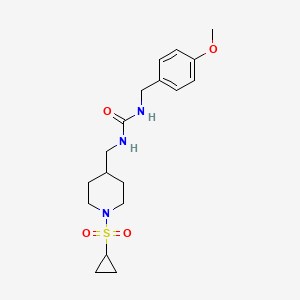

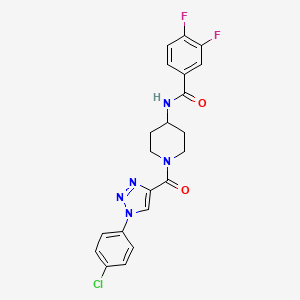

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B2546326.png)

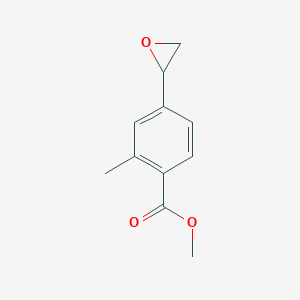

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2546329.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)

![5-(5-methylfuran-2-yl)-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2546338.png)

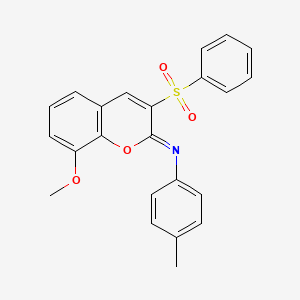

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2546340.png)